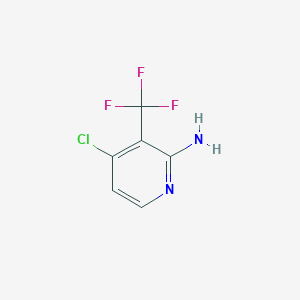

2-Amino-4-chloro-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-chloro-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTVQKKWZAYRBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloro-3-(trifluoromethyl)pyridine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ammonia or ethylamine. The reaction conditions often include the use of organic solvents such as ethanol or dimethyl sulfoxide, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced at a high purity level suitable for its various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chloro-3-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to facilitate the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

2-Amino-4-chloro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-4-chloro-3-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and chlorine groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

- Positional isomers exhibit identical molecular weights but differ in electronic distribution.

Substituent Effects on Physicochemical Properties

The nature and position of substituents significantly impact melting points, solubility, and spectral characteristics:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) lower electron density on the pyridine ring, increasing melting points and reducing solubility in polar solvents compared to electron-donating groups (e.g., -OCH₃) .

Key Observations :

- The -CF₃ group enhances bioactivity by improving target binding and metabolic stability, as seen in CYP51 inhibitors .

Biological Activity

2-Amino-4-chloro-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group , a chlorine atom , and a trifluoromethyl group . The presence of the trifluoromethyl group is crucial as it enhances the compound's lipophilicity and biological activity, making it a valuable scaffold in drug development.

Target Interactions

The trifluoromethyl group significantly affects the chemical reactivity and biological activity of the compound. It is known to interact with various enzymes and receptors, influencing their activity and function. For example, it can act as a catalytic ligand in reactions such as the Suzuki–Miyaura cross-coupling reaction, facilitating carbon–carbon bond formation .

Biochemical Pathways

The compound is involved in several biochemical pathways, modulating cell signaling and gene expression. Its ability to enhance enzyme activity or inhibit specific pathways makes it a candidate for further research in therapeutic applications .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. A study reported that several derivatives showed promising results against bacteria and fungi, indicating potential applications in treating infectious diseases .

Anticancer Activity

The compound's derivatives are also being investigated for their anticancer properties. The incorporation of the trifluoromethyl group has been linked to increased potency against cancer cell lines. For instance, certain analogs have shown effectiveness in inhibiting tumor growth in vitro, suggesting their potential as anticancer agents .

In Vitro Studies

A study focusing on the antimicrobial activity of new 2-amino-4-chloropyridine derivatives found that several compounds exhibited significant biological activity against tested microorganisms. The structure-activity relationship (SAR) analysis indicated that modifications to the core structure could enhance efficacy .

In Vivo Studies

In animal models, varying dosages of this compound have shown different effects on enzyme activity and cellular function. Low doses were associated with beneficial outcomes, such as improved metabolic functions, while higher doses may lead to toxicity .

Research Applications

This compound serves multiple roles in scientific research:

- Chemistry : It acts as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biology : Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

- Medicine : The compound is being explored as a building block for developing new drugs targeting specific enzymes or receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.